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Introduction
DRAQ5™ is a far-red fluorescent DNA dye that readily permeates the membranes of both live

and fixed cells, intercalating with dsDNA.[1] Its emission in the far-red spectrum makes it an

ideal nuclear counterstain for multiplexing with other fluorophores, particularly Green

Fluorescent Protein (GFP) and its variants, as there is minimal spectral overlap.[1][2][3] This

compatibility allows for the clear visualization and quantification of GFP-tagged proteins within

the cellular context, without the need for spectral compensation.[4] Applications are diverse,

ranging from high-content screening (HCS) and fluorescence microscopy to flow cytometry for

cell cycle analysis and nucleated cell gating.[1][2]

Key Features and Benefits
Spectral Compatibility with GFP: DRAQ5™ is excited by red and far-red light and emits in

the far-red region, avoiding spectral overlap with GFP, FITC, and other common fluorophores

in the visible range.[2][5]
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Live and Fixed Cell Staining: It can be used to stain dsDNA in both living and fixed cells and

tissues, offering experimental flexibility.[3][6]

Rapid, No-Wash Protocol: DRAQ5™ provides rapid staining of nuclei and does not require a

wash step, streamlining experimental workflows.[3][4]

Stoichiometric DNA Binding: The fluorescence intensity of DRAQ5™ is proportional to the

DNA content, enabling cell cycle analysis.[1][7]

High Photostability: It exhibits low photobleaching, allowing for prolonged imaging and

detection of weak fluorescent signals.[2]

Spectral Profile
The spectral properties of DRAQ5™ are key to its successful use with GFP.

Excitation: While the maximum excitation peaks (Exλmax) are at approximately 600 nm and

646 nm, DRAQ5™ can be sub-optimally excited by various laser lines, including 488 nm (for

flow cytometry), 561 nm, 633 nm, and 647 nm.[1][2]

Emission: The emission maximum (Emλmax) is around 697 nm when bound to dsDNA.[1][2]

This significant separation between the emission of GFP (typically ~509 nm) and DRAQ5™

ensures minimal bleed-through and simplifies multicolor imaging.

Data Presentation: Quantitative Summary
The following tables provide a summary of recommended starting concentrations, incubation

times, and instrument settings for common applications. Optimization may be required for

specific cell types and experimental conditions.

Table 1: Recommended Staining Conditions
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Application Cell State
DRAQ5™
Concentration

Incubation
Time

Incubation
Temperature

Fluorescence

Microscopy
Live or Fixed 5 µM 5 - 30 minutes

Room

Temperature

(RT) or 37°C

Time-Lapse

Imaging
Live 1 µM

Duration of

assay (0.5 - 3

hours)

37°C

Flow Cytometry

(Cell Cycle)
Live or Fixed 10 - 20 µM 15 - 30 minutes

Room

Temperature

(RT) or 37°C

Flow Cytometry

(Gating)
Live or Fixed 5 - 10 µM 15 - 30 minutes

Room

Temperature

(RT) or 37°C

Note: Staining at 37°C can accelerate the process, potentially reducing incubation times to 1-3

minutes.[2][8]

Table 2: Recommended Instrument Settings
Instrument Application

Excitation
Wavelength

Emission Filter

Fluorescence

Microscope

Nuclear

Counterstaining
633 nm or 647 nm

>660 nm (e.g., 695LP,

715LP, or 780LP)

Flow Cytometer Cell Cycle Analysis
488 nm, 633 nm, or

647 nm

>700 nm (e.g., 715LP

or 780/60 BP)

High Content

Screening
Nuclear Segmentation

Yellow/Red

wavelengths
>660 nm
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Protocol 1: Nuclear Counterstaining of GFP-Expressing
Cells for Fluorescence Microscopy
This protocol is suitable for both live and fixed adherent or suspension cells.

Materials:

GFP-expressing cells

DRAQ5™ (5 mM stock solution)

Phosphate Buffered Saline (PBS) or appropriate culture medium

Formaldehyde (for fixation, if required)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if required)

Procedure:

Cell Preparation:

Live Cells: Plate cells on a suitable imaging dish or slide. Ensure cells are healthy and at

the desired confluency.

Fixed Cells: a. Fix cells with 4% formaldehyde in PBS for 15-30 minutes at room

temperature.[9] b. Wash the cells three times with PBS. c. If required for other antibody

staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and perform

immunostaining as per your standard protocol.

DRAQ5™ Staining:

Prepare a 5 µM working solution of DRAQ5™ in PBS or culture medium.

For fixed cells, DRAQ5™ is typically added after all other staining steps.[10]

Remove the culture medium or final wash buffer from the cells.

Add the 5 µM DRAQ5™ solution to cover the cells.
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Incubate for 5-30 minutes at room temperature, protected from light.[4]

Imaging:

No washing step is required.[3]

Image the cells directly.

Use the appropriate filter sets to visualize GFP (e.g., 488 nm excitation, ~510/20 nm

emission) and DRAQ5™ (e.g., 633 nm or 647 nm excitation, >660 nm emission).

Protocol 2: Cell Cycle Analysis of GFP-Expressing Cells
by Flow Cytometry
This protocol allows for the simultaneous analysis of GFP expression and DNA content.

Materials:

GFP-expressing cells in suspension

DRAQ5™ (5 mM stock solution)

PBS or other suitable buffer

Procedure:

Cell Preparation:

Harvest and wash the cells, then resuspend them in PBS at a concentration of ≤4 x 10^5

cells/mL.[10]

DRAQ5™ Staining:

Add DRAQ5™ to the cell suspension to a final concentration of 10-20 µM.[9]

Gently mix and incubate for 15-30 minutes at room temperature, protected from light.

Flow Cytometry Analysis:
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Analyze the samples on a flow cytometer without washing.

Excite GFP with a 488 nm laser and detect its emission (e.g., with a 530/30 BP filter).

Excite DRAQ5™ with a 488 nm, 633 nm, or 647 nm laser and detect its emission using a

long-pass filter (e.g., 715LP) or a band-pass filter (e.g., 780/60 BP).[9]

Use appropriate gating strategies to exclude doublets and debris.

Analyze the DRAQ5™ signal on a linear scale for cell cycle profiling.[4]
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Caption: Spectral compatibility of GFP and DRAQ5.
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Caption: Microscopy workflow with DRAQ5 and GFP.
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Caption: Flow cytometry workflow for cell cycle analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DRAQ5 [biostatus.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1243697/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-using-draq5-with-gfp-expressing-cells
https://www.benchchem.com/product/b1243697?utm_src=pdf-custom-synthesis#bc-rfq
https://www.biostatus.com/DRAQ5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243697?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. vincibiochem.it [vincibiochem.it]

3. documents.thermofisher.com [documents.thermofisher.com]

4. DRAQ5™, 50µL / 200µL sizes (ab108410) | Abcam [abcam.com]

5. cdn.technologynetworks.com [cdn.technologynetworks.com]

6. selectscience.net [selectscience.net]

7. bio-techne.com [bio-techne.com]

8. interchim.fr [interchim.fr]

9. biostatus.com [biostatus.com]

10. immunologicalsciences.com [immunologicalsciences.com]

To cite this document: BenchChem. [Application Notes and Protocols for Using DRAQ5™
with GFP-Expressing Cells]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1243697/docs#application-notes-and-protocols-for-
using-draq5-with-gfp-expressing-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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